Cas no 1226437-64-4 (1-cyano-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylcyclopropane-1-carboxamide)

1-シアノ-N-(3-フェニル-1,2,4-オキサジアゾール-5-イル)メチルシクロプロパン-1-カルボキサミドは、シクロプロパン骨格と1,2,4-オキサジアゾール環を有する複素環化合物です。この化合物の特徴的な構造は、高い分子剛性と特異的な立体配置を示し、医薬品中間体や農薬開発における重要な構造ユニットとしての応用が期待されます。シアノ基とカルボキサミド基の存在により、分子間相互作用や生体標的との選択的結合能が強化される点が利点です。また、フェニル基を有するオキサジアゾール部位はπ-πスタッキング相互作用を通じた分子認識能を付与します。これらの特性から、創薬化学分野でのリード化合物としての活用や、機能性材料の開発における基盤構造としての利用が可能です。

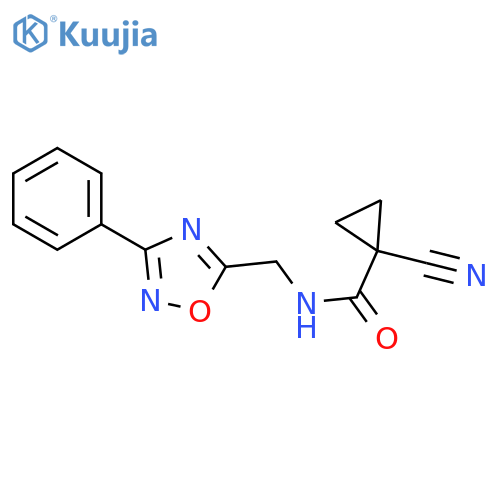

1226437-64-4 structure

商品名:1-cyano-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylcyclopropane-1-carboxamide

CAS番号:1226437-64-4

MF:C14H12N4O2

メガワット:268.2706823349

CID:6511821

1-cyano-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylcyclopropane-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-cyano-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylcyclopropane-1-carboxamide

- 1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide

-

- インチ: 1S/C14H12N4O2/c15-9-14(6-7-14)13(19)16-8-11-17-12(18-20-11)10-4-2-1-3-5-10/h1-5H,6-8H2,(H,16,19)

- InChIKey: CUFYVAOWIKVINK-UHFFFAOYSA-N

- ほほえんだ: C1(C#N)(C(NCC2ON=C(C3=CC=CC=C3)N=2)=O)CC1

1-cyano-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylcyclopropane-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5847-0008-2mg |

1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide |

1226437-64-4 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5847-0008-5μmol |

1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide |

1226437-64-4 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5847-0008-20μmol |

1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide |

1226437-64-4 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5847-0008-30mg |

1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide |

1226437-64-4 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5847-0008-10μmol |

1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide |

1226437-64-4 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5847-0008-3mg |

1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide |

1226437-64-4 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5847-0008-20mg |

1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide |

1226437-64-4 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5847-0008-25mg |

1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide |

1226437-64-4 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F5847-0008-5mg |

1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide |

1226437-64-4 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5847-0008-4mg |

1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide |

1226437-64-4 | 4mg |

$66.0 | 2023-09-09 |

1-cyano-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylcyclopropane-1-carboxamide 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

3. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

1226437-64-4 (1-cyano-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylcyclopropane-1-carboxamide) 関連製品

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 68551-17-7(Isoalkanes, C10-13)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量